

Spectroscopic Fingerprinting of Oleyl Methacrylate: A Technical Guide to NMR and FTIR Analysis

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Compound of Interest		
Compound Name:	Oleyl methacrylate	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **oleyl methacrylate**, a long-chain alkyl methacrylate of significant interest in polymer chemistry and materials science. The following sections detail the characteristic nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral features of this monomer, offering valuable insights for its identification, purity assessment, and characterization in various research and development applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **oleyl methacrylate**. Both proton (¹H) and carbon-13 (¹³C) NMR provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **oleyl methacrylate** is characterized by signals from the methacrylate vinyl group, the oleyl chain's double bond, the ester linkage, and the long aliphatic chain. Due to the absence of a publicly available, fully assigned spectrum for **oleyl methacrylate**, the following table presents expected chemical shifts based on the analysis of similar long-chain alkyl methacrylates.



Assignment	Chemical Shift (δ, ppm)	Multiplicity	Proton Count
Vinyl Proton (cis to C=O)	~ 6.1	Singlet	1H
Vinyl Proton (trans to C=O)	~ 5.5	Singlet	1H
Olefinic Protons (- CH=CH-)	~ 5.34	Multiplet	2H
Ester Methylene (-O-CH ₂ -)	~ 4.1	Triplet	2H
Allylic Protons (=CH-CH ₂ -)	~ 2.0	Multiplet	4H
Methacrylate Methyl (- C(CH ₃)=)	~ 1.9	Singlet	3H
Methylene Chain (- CH ₂ -)n	~ 1.2-1.4	Multiplet	~ 22H
Terminal Methyl (- CH ₃)	~ 0.88	Triplet	3H

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of **oleyl methacrylate**. The table below outlines the anticipated chemical shifts for the key carbon atoms in the molecule.



Assignment	Chemical Shift (δ, ppm)	
Carbonyl Carbon (-C=O)	~ 167	
Quaternary Vinyl Carbon (-C(CH₃)=)	~ 136	
Methylene Vinyl Carbon (=CH ₂)	~ 125	
Olefinic Carbons (-CH=CH-)	~ 130	
Ester Methylene Carbon (-O-CH ₂ -)	~ 65	
Methacrylate Methyl Carbon (-C(CH₃)=)	~ 18	
Methylene Chain Carbons (-CH2-)n	~ 22-32	
Terminal Methyl Carbon (-CH ₃)	~ 14	

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in **oleyl methacrylate**. The spectrum is dominated by strong absorptions corresponding to the ester and alkene moieties.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~ 3005	C-H Stretch (sp²)	Vinyl and Olefinic
2925, 2855	C-H Stretch (sp³)	Aliphatic CH₂ and CH₃
~ 1720	C=O Stretch	Ester Carbonyl
~ 1640	C=C Stretch	Methacrylate Vinyl
~ 1460	C-H Bend	Aliphatic CH₂ and CH₃
~ 1160	C-O Stretch	Ester
~ 940	=C-H Bend (out-of-plane)	Vinyl

Experimental Protocols NMR Spectroscopy



Sample Preparation:

- Dissolve approximately 10-20 mg of oleyl methacrylate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (1H NMR):

• Spectrometer: 300-500 MHz

Solvent: CDCl₃

• Temperature: 25 °C

• Pulse Sequence: Standard single pulse

Number of Scans: 16-64

• Relaxation Delay: 1-5 seconds

Instrument Parameters (13C NMR):

• Spectrometer: 75-125 MHz

Solvent: CDCl₃

• Temperature: 25 °C

• Pulse Sequence: Proton-decoupled single pulse

Number of Scans: 1024 or more for good signal-to-noise

• Relaxation Delay: 2-5 seconds

FTIR Spectroscopy

Sample Preparation:



- As oleyl methacrylate is a liquid, a thin film can be prepared directly on a salt plate (e.g., NaCl or KBr).
- Place one drop of the sample onto one salt plate and gently place a second salt plate on top to create a thin, uniform film.

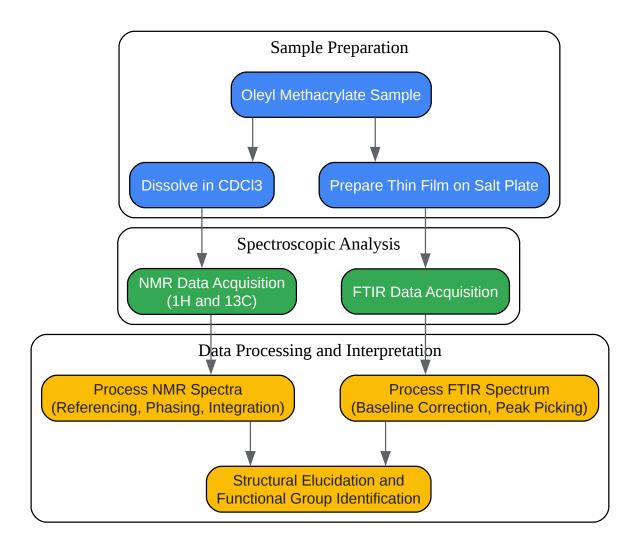
Instrument Parameters:

- Spectrometer: FTIR spectrometer equipped with a DTGS or MCT detector.
- Mode: Transmission
- Spectral Range: 4000-400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 16-32
- Background: A background spectrum of the clean salt plates should be collected prior to sample analysis.

Visualized Workflow and Molecular Structure

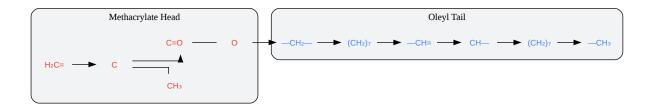
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **oleyl methacrylate** and the key signaling groups within its molecular structure.





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Experimental workflow for the spectroscopic analysis of **oleyl methacrylate**.





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Key functional groups of **oleyl methacrylate** for spectroscopic assignment.

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